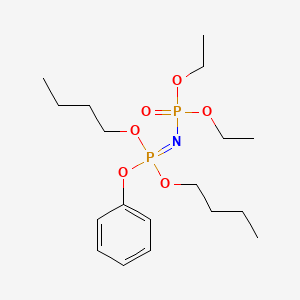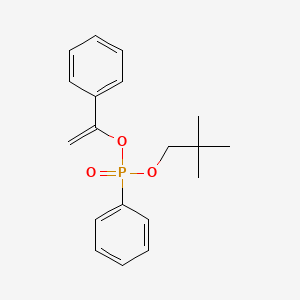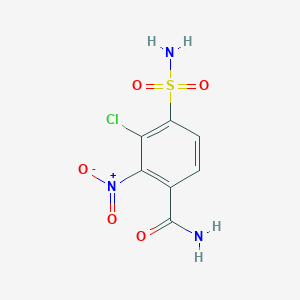![molecular formula C13H14F3NO B14384810 Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- CAS No. 88488-76-0](/img/structure/B14384810.png)
Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- is an organic compound with the molecular formula C13H14F3NO and a molecular weight of 257.25 g/mol This compound features a morpholine ring substituted with a 3-(trifluoromethyl)phenyl group and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- typically involves the reaction of morpholine with 3-(trifluoromethyl)benzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction to introduce the ethenyl group, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of ethyl-substituted morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Applications De Recherche Scientifique
Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- involves its interaction with specific molecular targets and pathways. It is believed to act as an inhibitor of certain enzymes, such as tyrosine kinases, which play a role in cell signaling and proliferation . The compound’s trifluoromethyl group enhances its binding affinity to these targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simple morpholine ring without additional substituents.
3-(trifluoromethyl)phenylmorpholine: A morpholine ring substituted with a 3-(trifluoromethyl)phenyl group.
Morpholine-4-carboxylic acid (3-trifluoromethyl-phenyl)-amide: A morpholine derivative with a carboxylic acid amide group.
Uniqueness
Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]- is unique due to the presence of both the trifluoromethyl group and the ethenyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the ethenyl group provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Numéro CAS |
88488-76-0 |
|---|---|
Formule moléculaire |
C13H14F3NO |
Poids moléculaire |
257.25 g/mol |
Nom IUPAC |
4-[1-[3-(trifluoromethyl)phenyl]ethenyl]morpholine |
InChI |
InChI=1S/C13H14F3NO/c1-10(17-5-7-18-8-6-17)11-3-2-4-12(9-11)13(14,15)16/h2-4,9H,1,5-8H2 |
Clé InChI |
PAHRKDAYEVVPGN-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC(=CC=C1)C(F)(F)F)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


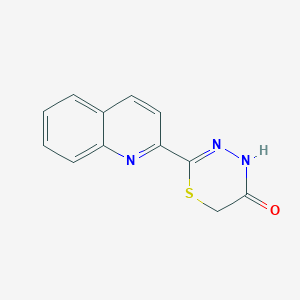
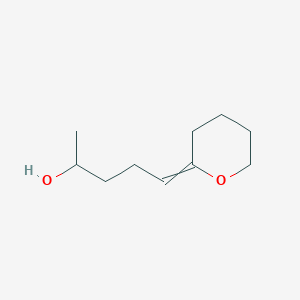
![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)
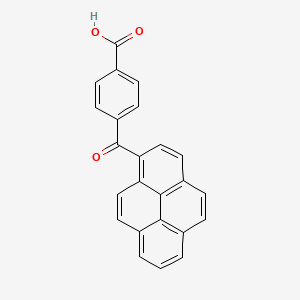

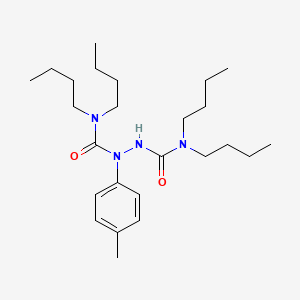
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)

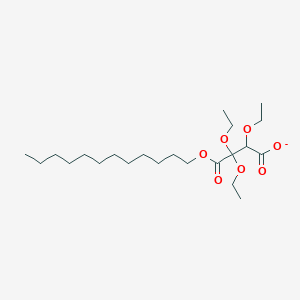
![N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14384780.png)

